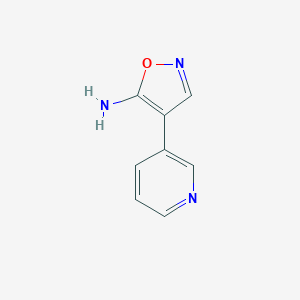

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Descripción general

Descripción

4-(Pyridin-3-yl)-1,2-oxazol-5-amine, also known as 4-Pyridin-3-yl-oxazol-5-amine or 4-Pyridin-3-yloxazol-5-amine, is an organic compound with a molecular formula of C7H7N3O. It is an aromatic amine, meaning it contains a nitrogen atom with a lone pair of electrons, and it is also an aromatic ring. This compound has a variety of applications in the scientific and medical fields, and is widely used in research and laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity The compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and its derivatives have been synthesized and evaluated for antimicrobial activities. Research shows that derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit good to moderate antimicrobial activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Evaluations Compounds derived from this compound have also been synthesized and assessed for their anticancer properties. A series of N-substituted-1,3,4-oxadiazol-2-amines, thiadiazol-2-amines, and triazole-3-thiones demonstrated significant cytotoxicity against various human cancer cell lines, with certain Mannich bases showing potent activity against gastric cancer cells. This suggests the compound's derivatives may serve as leads for the development of new anticancer drugs (Abdo & Kamel, 2015).

Chemical Synthesis and Characterization The synthesis methodologies and characterization of various derivatives of this compound have been extensively studied. These derivatives include novel bisheteroaryl bisazo dyes and thiazolidinones, demonstrating the compound's versatility in chemical synthesis and potential applications in materials science and medicinal chemistry (Modi & Patel, 2013; Dave et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation . Another study suggests that pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities with the compound , may act as potent modulators of Nur77, a nuclear receptor involved in apoptosis and cell proliferation .

Mode of Action

Based on the actions of structurally similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes such as cell cycle progression or apoptosis.

Biochemical Pathways

For instance, inhibition of CDK2 can disrupt the cell cycle, preventing cell proliferation . Modulation of Nur77 can also influence apoptosis, potentially leading to cell death .

Pharmacokinetics

A study on a similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, suggests that it possesses good plasma stability . This could potentially impact the bioavailability of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, although further studies are needed to confirm this.

Result of Action

Based on the actions of similar compounds, it may lead to inhibition of cell proliferation and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Propiedades

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

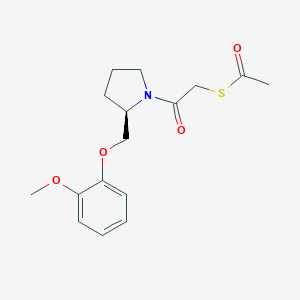

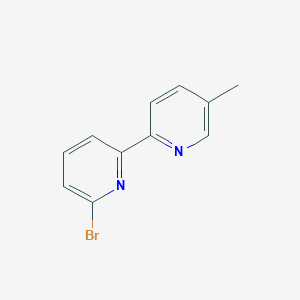

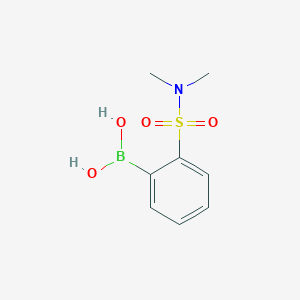

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)